molecular formula C22H25NO4 B1346534 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methoxy benzophenone CAS No. 898757-52-3

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methoxy benzophenone

Cat. No. B1346534
M. Wt: 367.4 g/mol
InChI Key: ZTFLGZCNNWMHEG-UHFFFAOYSA-N
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Description

“4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methoxy benzophenone” is a chemical compound with the molecular formula C22H25NO31. It has a molecular weight of 351.4 g/mol1. The compound is also known by several synonyms, including “4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-methyl benzophenone” and "(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(m-tolyl)methanone"1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.



Molecular Structure Analysis

The InChI string of the compound is "InChI=1S/C22H25NO3/c1-17-3-2-4-20(15-17)21(24)19-7-5-18(6-8-19)16-23-11-9-22(10-12-23)25-13-14-26-22/h2-8,15H,9-14,16H2,1H3"1. This indicates the connectivity and hydrogen count of the molecule’s atoms. The compound’s canonical SMILES string is "CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4"1, which is a notation that represents the compound’s structure using ASCII strings.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 3.41, which is a measure of its hydrophobicity. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors1. The compound has 4 rotatable bonds1. Its exact mass and monoisotopic mass are both 351.18344366 g/mol1. The topological polar surface area of the compound is 38.8 Ų1, and it has 26 heavy atoms1. The compound has a formal charge of 01 and a complexity of 4701.


Scientific Research Applications

Structural Elucidation and Antitubercular Applications

A significant application of derivatives similar to 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methoxy benzophenone is in the field of antitubercular drug development. For instance, the compound (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043) is a promising antitubercular drug candidate. Its structure has been elucidated through combined X-ray, variable temperature NMR, and DFT study, highlighting its potential as a novel therapeutic agent against tuberculosis (Richter et al., 2022).

Antiviral Evaluation

Another area of research for derivatives of this compound is in antiviral therapy. A new series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were synthesized and evaluated for their antiviral activity. These compounds showed significant activity against influenza A/H3N2 virus and human coronavirus 229E, demonstrating the compound's versatility and potential as a scaffold for developing new classes of antiviral molecules (Apaydın et al., 2020).

Environmental and Analytical Applications

The structural motif of 1,4-Dioxa-8-azaspiro[4.5]decane derivatives is also explored in environmental and analytical chemistry. For instance, a Mannich base derivative of 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene was synthesized and shown to be an effective sorbent for the removal of carcinogenic azo dyes and aromatic amines from water, indicating its utility in water treatment and purification processes (Akceylan et al., 2009).

Synthesis and Chemical Reactivity

Research into the chemical reactivity and synthesis of related compounds has led to the development of novel synthetic routes and applications. For example, the Ritter reaction facilitated the synthesis of 1-substituted 3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien- and -1,6,9-trien-8-ones and 7-methoxy-3,3,6,8-tetramethyl-3,4-dihydroisoquinolines, expanding the repertoire of synthetic methodologies available for generating complex spirocyclic systems (Rozhkova et al., 2013).

Safety And Hazards

I couldn’t find specific safety and hazard information for this compound.


Future Directions

As for future directions, further research could be conducted to explore the synthesis, chemical reactions, mechanism of action, and safety profile of this compound. This could potentially uncover new applications and important properties of the compound.


Please note that the information provided is based on the data available to me and may not be fully comprehensive.


properties

IUPAC Name

[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-25-20-4-2-3-19(15-20)21(24)18-7-5-17(6-8-18)16-23-11-9-22(10-12-23)26-13-14-27-22/h2-8,15H,9-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFLGZCNNWMHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642844
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methoxy benzophenone

CAS RN

898757-52-3
Record name Methanone, [4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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